2-Pyrrolidinone, 1-[3-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]propyl]-
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Overview
Description
2-Pyrrolidinone, 1-[3-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]propyl]- is a complex organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidinone ring fused with a triazoloquinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-[3-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]propyl]- typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as ethanol and catalysts like piperidine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions under controlled conditions, including temperature and pressure regulation. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 1-[3-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]propyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Piperidine, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
2-Pyrrolidinone, 1-[3-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]propyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-[3-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]propyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone, 1-methyl-: A simpler analog with a similar pyrrolidinone ring structure.
1,2,4-Triazole derivatives: Compounds with a triazole ring that exhibit similar biological activities.
Uniqueness
2-Pyrrolidinone, 1-[3-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]propyl]- is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H20N6O |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-[3-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H20N6O/c1-12-20-21-17-16(18-9-5-11-22-10-4-8-15(22)24)19-13-6-2-3-7-14(13)23(12)17/h2-3,6-7H,4-5,8-11H2,1H3,(H,18,19) |
InChI Key |
GAXAAIYJZWSBDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2NCCCN4CCCC4=O |
Origin of Product |
United States |
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